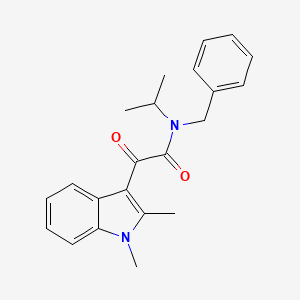

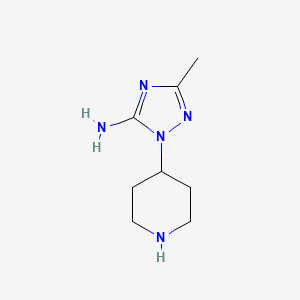

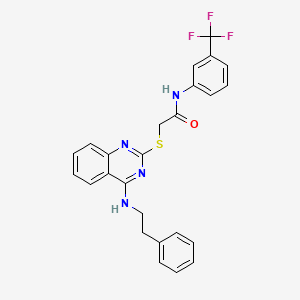

![molecular formula C19H19NO3S B2612001 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one CAS No. 1029734-89-1](/img/structure/B2612001.png)

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organic Synthesis and Catalysis

Recent studies have demonstrated the utility of related quinolinone compounds in organic synthesis. For example, the use of sulfonic acid-based catalysts has been highlighted for the one-pot synthesis of polyhydroquinoline derivatives, showcasing a method that is both clean and efficient, yielding the desired products in high yields over a short reaction time. This process benefits from being solvent-free and the catalyst can be recycled and reused multiple times without significant loss in activity (Khaligh, 2014). Furthermore, related research has focused on the development of new catalysts for the Hantzsch polyhydroquinoline synthesis, offering advancements in the field of green chemistry through the use of ionic liquids and nanoporous acid catalysts as efficient and environmentally friendly alternatives (Heravi et al., 2010).

Fluorescence and Photoluminescence

Compounds within the same chemical family have been explored for their unique fluorescence properties. For instance, a twisted-intramolecular-charge-transfer (TICT) based ratiometric fluorescent thermometer with a mega-Stokes shift demonstrates the potential of these compounds in temperature-sensitive fluorescent applications. This particular compound exhibits unusual intensification of fluorescence with increasing temperature, indicating its utility in precise temperature measurements (Chemical Communications, 2014).

Chemical Transformations and Functional Material Synthesis

Further research into related quinolinone compounds has led to advancements in chemical transformations and the synthesis of functional materials. For example, the development of new sulfone-based electron-transport materials for phosphorescent organic light-emitting diodes (PhOLEDs) showcases the potential of these compounds in electronic applications. These materials, characterized by high triplet energy, are promising for the development of efficient PhOLEDs, demonstrating the versatility of quinolinone derivatives in material science (Jeon, Earmme, & Jenekhe, 2014).

properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-4-14-6-8-17-15(10-14)11-18(19(21)20-17)24(22,23)16-7-5-12(2)13(3)9-16/h5-11H,4H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGKXKSRRMLHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

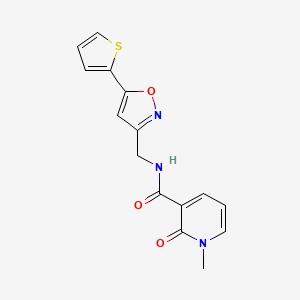

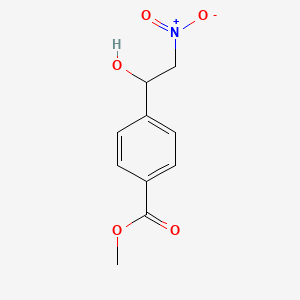

![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2611922.png)

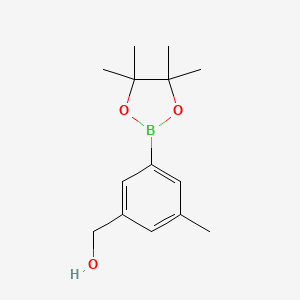

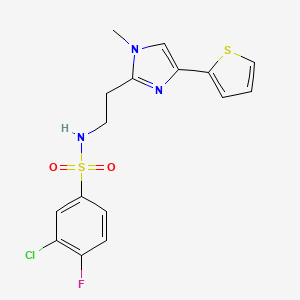

![(4-((3-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2611927.png)

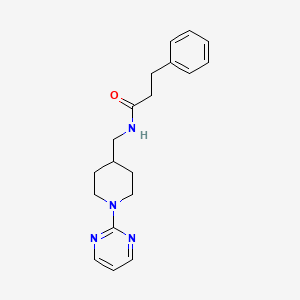

![2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2611928.png)

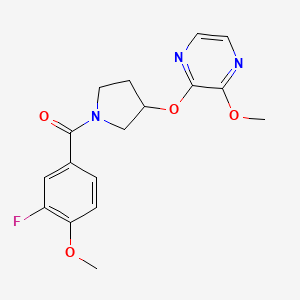

![(2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2611930.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2611933.png)